[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](CYCLOPENTYL)METHANONE
Overview
Description
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chloromethylphenyl group and a cyclopentylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-chloro-2-methylphenylamine: This intermediate can be synthesized through the chlorination of 2-methylphenylamine using a chlorinating agent such as thionyl chloride.
Formation of 4-(5-chloro-2-methylphenyl)piperazine: The 5-chloro-2-methylphenylamine is then reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form the desired piperazine derivative.
Cyclopentylmethanone coupling: The final step involves the coupling of the piperazine derivative with cyclopentylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-BROMO-2-METHYLPHENYL)PIPERAZINOMETHANONE
- 4-(5-FLUORO-2-METHYLPHENYL)PIPERAZINOMETHANONE
- 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE
Uniqueness
4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE stands out due to its specific substitution pattern and the presence of the cyclopentylmethanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-cyclopentylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-13-6-7-15(18)12-16(13)19-8-10-20(11-9-19)17(21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVHVLUFXNMCQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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